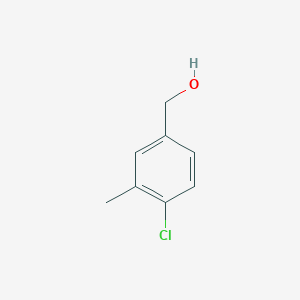

(4-Chloro-3-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKRMJKVDIQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Methylphenyl Methanol

Oxidation Pathways of (4-Chloro-3-methylphenyl)methanol

The oxidation of benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids, which are valuable intermediates. (4-Chloro-3-methylphenyl)methanol, as a primary benzylic alcohol, can be selectively oxidized to either its corresponding aldehyde or carboxylic acid depending on the choice of oxidant and reaction conditions.

Formation of Aldehydes and Carboxylic Acids from Benzyl Alcohols

The oxidation of (4-Chloro-3-methylphenyl)methanol follows the typical pathway for primary alcohols, proceeding first to an aldehyde and, with stronger oxidizing agents or harsher conditions, further to a carboxylic acid. google.com

Mild Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, (4-Chloro-3-methyl-benzaldehyde), milder reagents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, effectively converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. researchgate.net Another effective modern reagent is Dess-Martin periodinane (DMP), which offers advantages like neutral conditions and high yields. researchgate.net

Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-Chloro-3-methylbenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid. researchgate.netuni-regensburg.de The reaction with these strong oxidants is typically vigorous and requires careful temperature control. The process involves the initial oxidation to the aldehyde, which is then rapidly hydrated in the aqueous medium to a gem-diol intermediate that is further oxidized to the carboxylic acid. acs.org

The table below summarizes common oxidizing agents and their expected products when reacting with (4-Chloro-3-methylphenyl)methanol.

Interactive Data Table: Oxidation of (4-Chloro-3-methylphenyl)methanol

| Oxidizing Agent | Product | Product Type |

| Pyridinium chlorochromate (PCC) | 4-Chloro-3-methylbenzaldehyde (B52831) | Aldehyde |

| Dess-Martin periodinane (DMP) | 4-Chloro-3-methylbenzaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 4-Chloro-3-methylbenzoic acid | Carboxylic Acid |

| Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ | 4-Chloro-3-methylbenzoic acid | Carboxylic Acid |

| N-Hydroxyphthalimide (NHPI) / O₂ (from aldehyde) | 4-Chloro-3-methylbenzoic acid | Carboxylic Acid |

| Oxone (from aldehyde) | 4-Chloro-3-methylbenzoic acid | Carboxylic Acid |

Mechanistic Studies of Oxidative Transformations in Aryl-Alcohols

The mechanisms of benzyl alcohol oxidation have been extensively studied. For chromium(VI) reagents like chromic acid, the reaction begins with the formation of a chromate (B82759) ester from the alcohol and the Cr(VI) species. researchgate.netthieme-connect.de The rate-determining step is typically the abstraction of the benzylic proton by a base (often water), leading to the elimination of a reduced chromium species and the formation of the carbon-oxygen double bond in the aldehyde. researchgate.net This process is analogous to an E2 elimination. researchgate.net

Aerobic oxidation mechanisms, which are of great interest from a green chemistry perspective, often involve radical pathways. For instance, the oxidation catalyzed by cobalt-porphyrin complexes proceeds through the generation of various radical species. oup.com The mechanism can involve the formation of a high-valent cobalt-oxo species which then abstracts a hydrogen atom from the alcohol in a rate-determining step. oup.com

Reduction Reactions and Pathways of (4-Chloro-3-methylphenyl)methanol

The hydroxyl group of (4-Chloro-3-methylphenyl)methanol can be removed through reduction, a process known as hydrogenolysis, to yield the corresponding hydrocarbon, 4-chloro-3-methyltoluene. This C-O bond cleavage is a key reaction in organic synthesis, particularly for deprotection or the conversion of biomass-derived molecules. nih.gov

Several methods are effective for the hydrogenolysis of benzylic alcohols:

Catalytic Transfer Hydrogenolysis: A prominent method involves palladium-catalyzed transfer hydrogenolysis. oup.com In this process, a palladium catalyst (e.g., palladium on carbon, Pd/C) facilitates the transfer of hydrogen from a donor molecule, such as formic acid, to the benzylic alcohol. researchgate.netoup.com This method is efficient for secondary and tertiary benzylic alcohols and also works for primary ones. The mechanism is thought to involve the formation of an active palladium-hydride species that performs the hydrogenolysis of the alcohol. oup.com

Catalytic Hydrogenation: Direct reaction with hydrogen gas (H₂) over a metal catalyst like palladium or Raney nickel can also achieve hydrogenolysis. chemistryviews.org The stereochemistry of this reaction can depend on the catalyst used; for instance, hydrogenolysis over palladium catalysts often proceeds with inversion of configuration, whereas Raney nickel can lead to retention of configuration. chemistryviews.org

Reduction with Hydriodic Acid: A classic method, first described by Kiliani, uses hydriodic acid (HI) to reduce benzylic alcohols. rsc.org The reaction can be performed in a biphasic system (e.g., toluene (B28343) and aqueous HI) with red phosphorus acting as a stoichiometric reducing agent to regenerate HI from the iodine (I₂) formed during the reaction. This method shows good functional group tolerance. rsc.org

Photocatalytic Dehydroformylation: An innovative, mild approach involves a photocatalytic dehydroformylation sequence. thieme-connect.denih.gov This one-pot, two-step process first dehydrogenates the benzyl alcohol to the aldehyde, followed by a decarbonylation step to yield the arene. The reaction is driven by light and employs a cooperative catalyst system, such as a combination of a hydrogen atom transfer (HAT) agent and a cobalt complex. thieme-connect.denih.gov

Nucleophilic Substitution Reactions at the Hydroxyl Group of (4-Chloro-3-methylphenyl)methanol

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. researchgate.net This is typically achieved by protonating the oxygen in an acidic medium, allowing it to depart as a water molecule.

The resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization makes the Sₙ1 pathway highly favorable for benzylic alcohols. nih.gov

Sₙ1 Mechanism:

Protonation: The hydroxyl group is protonated by an acid.

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized benzylic carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming the substitution product.

Common reagents used for these substitutions include:

Hydrogen Halides: Reaction with concentrated HBr or HCl converts the alcohol to the corresponding benzyl halide, (4-chloro-3-methylphenyl)methyl bromide or chloride.

Thionyl Chloride (SOCl₂): This reagent is used to form the benzyl chloride, (4-chloro-3-methylphenyl)methyl chloride.

Phosphorus Tribromide (PBr₃): This is effective for converting the alcohol to the benzyl bromide.

While the Sₙ1 mechanism is dominant due to carbocation stability, an Sₙ2-type reaction can also occur, particularly with reagents like SOCl₂ where the mechanism can be more complex (Sₙi). Direct nucleophilic substitution without pre-activation of the alcohol is challenging but can be achieved using specific Lewis acid catalysts that coordinate to the hydroxyl group and facilitate its departure. researchgate.net

Electrophilic Aromatic Substitution on the Chlorotolyl Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution on the (4-Chloro-3-methylphenyl)methanol ring is directed by the combined electronic effects of the three existing substituents: the chloro group (-Cl), the methyl group (-CH₃), and the hydroxymethyl group (-CH₂OH).

The directing effects of these groups are as follows:

-CH₃ (Methyl): An activating group due to hyperconjugation and weak induction. It is an ortho, para-director.

-Cl (Chloro): A deactivating group due to its strong inductive electron-withdrawing effect, but an ortho, para-director because its lone pairs can donate electron density via resonance to stabilize the cationic intermediate (arenium ion).

-CH₂OH (Hydroxymethyl): A weakly deactivating group due to the inductive effect of the oxygen atom. It is generally considered an ortho, para-director.

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. In this molecule, the methyl group is the strongest activator. The available positions for substitution are C2, C5, and C6.

Position 2: Ortho to the methyl group and meta to the chloro group.

Position 5: Ortho to the chloro group and meta to the methyl group.

Position 6: Para to the chloro group and ortho to the methyl group.

Considering the directing effects:

The methyl group strongly directs to positions 2 and 6.

The chloro group directs to positions 2 and 6.

The hydroxymethyl group at C1 directs to positions 2 and 6.

All three groups reinforce substitution at positions 2 and 6. Position 6 is sterically less hindered than position 2 (which is between two substituents). Therefore, electrophilic attack is most likely to occur at the C6 position . Attack at C2 is a secondary possibility, while attack at C5 is strongly disfavored.

Interactive Data Table: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂OH | C1 | Weakly deactivating (inductive) | ortho, para |

| -CH₃ | C3 | Activating (hyperconjugation) | ortho, para |

| -Cl | C4 | Deactivating (inductive), Donating (resonance) | ortho, para |

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 4-chloro-5-methyl-2-nitrobenzyl alcohol.

Halogenation: Reaction with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would yield 2-bromo-4-chloro-5-methylbenzyl alcohol.

Friedel-Crafts Alkylation/Acylation: These reactions are often less successful on rings that are deactivated, even weakly. The presence of the deactivating chloro and hydroxymethyl groups, and the potential for the Lewis acid catalyst to coordinate with the hydroxyl group, can complicate these reactions.

Radical Reactions Involving the Benzylic Position of Substituted Benzyl Alcohols

The benzylic position (the carbon atom attached to the aromatic ring) is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance. rsc.org The unpaired electron can be delocalized over the entire benzene (B151609) ring, significantly lowering the energy of the intermediate. rsc.orgnih.gov

For (4-Chloro-3-methylphenyl)methanol, the benzylic position is the carbon bearing the -OH group. While this carbon already has a substituent, radical reactions typically involve the abstraction of a hydrogen atom. Therefore, the primary site for radical attack on this molecule would be the benzylic C-H bond of the methyl group at C3, or if the alcohol were first reduced to 4-chloro-3-methyltoluene, the benzylic C-H bonds of that new methyl group.

However, considering the starting alcohol, radical abstraction of the alcoholic hydrogen is possible, but a more characteristic radical reaction for substituted toluenes is benzylic bromination. If we consider the related compound 4-chloro-3-methyltoluene, its benzylic hydrogens (on the C3-methyl group) are reactive.

Benzylic Bromination: A common and selective radical reaction is bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or benzoyl peroxide. rsc.org The mechanism proceeds via a radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen atom to form the resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed from HBr reacting with NBS) to yield the benzyl bromide and a new bromine radical, which continues the chain. rsc.org

The initial step of oxidation with strong oxidants like KMnO₄ is also proposed to involve the homolytic cleavage of a benzylic C-H bond, forming a benzylic radical. nih.gov

Computational Mechanistic Elucidation of Reactivity Profiles in Aryl-Alcohol Transformations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of aryl-alcohols such as (4-Chloro-3-methylphenyl)methanol. nih.govnih.gov These theoretical investigations provide profound insights into the electronic structure, reaction energetics, and transition states that govern the transformation of aryl-alcohols into other valuable chemical entities. By modeling these reactions at a molecular level, researchers can predict reactivity, understand the role of catalysts, and rationalize experimental observations, thereby guiding the synthesis of new compounds and the optimization of reaction conditions. nih.govunirioja.es

The transformation of aryl-alcohols often involves the crucial steps of O-H bond activation and subsequent C-H bond cleavage at the benzylic position. mdpi.comrsc.org Computational studies on model systems, such as benzyl alcohol, have detailed the mechanistic pathways for these transformations, including oxidation to aldehydes or carboxylic acids. nih.govresearchgate.net These studies often explore the reaction mechanism in the presence of various catalysts, including metal-based systems (e.g., Gold, Palladium, Manganese) and metal-free alternatives like graphene oxide. mdpi.comresearchgate.netrsc.orgresearchgate.net The calculations help to identify the rate-determining step and the nature of the key intermediates, such as the formation of an alkoxide species followed by hydride transfer or a hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net

For (4-Chloro-3-methylphenyl)methanol, the reactivity profile is significantly influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring. The chloro group at the para-position is electron-withdrawing through induction and weakly donating through resonance, resulting in a net electron-withdrawing effect. Conversely, the methyl group at the meta-position is electron-donating primarily through induction. These electronic perturbations directly impact the stability of intermediates and the energy barriers of transition states during a reaction.

The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates. wikipedia.org By analyzing Hammett plots (log k/k₀ vs. σ), a reaction constant (ρ, rho) can be determined, which indicates the sensitivity of the reaction to electronic effects. wikipedia.org A negative ρ value signifies that the reaction is accelerated by electron-donating groups, suggesting a buildup of positive charge in the transition state, which is common in alcohol oxidation reactions. nih.govcdnsciencepub.com Conversely, a positive ρ value indicates that electron-withdrawing groups accelerate the reaction, implying the development of negative charge.

The table below lists the standard Hammett substituent constants (σ) for the chloro and methyl groups at the relevant positions.

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| -Cl | para (σp) | +0.23 |

| -CH₃ | meta (σm) | -0.07 |

Computational models can further quantify the impact of these substituents on key molecular properties that dictate reactivity. DFT calculations can be employed to determine parameters such as the bond dissociation energy (BDE) of the benzylic C-H bond, the partial charge on the benzylic carbon, and the energy of the Highest Occupied Molecular Orbital (HOMO). A lower benzylic C-H BDE generally correlates with a higher reactivity in reactions involving hydrogen atom abstraction. researchgate.net The electron-withdrawing chloro group is expected to slightly increase the C-H BDE, while the electron-donating methyl group would slightly decrease it, relative to unsubstituted benzyl alcohol.

The following table illustrates hypothetical, yet representative, data derived from the principles established in computational studies on substituted benzyl alcohols. These values demonstrate how DFT can be used to predict reactivity trends.

| Compound | Key Parameter | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|---|

| Benzyl Alcohol | Benzylic C-H BDE | ~88 kcal/mol | Baseline for comparison |

| HOMO Energy | -6.5 eV | Baseline for comparison | |

| Charge on Benzylic Carbon | +0.15 e | Baseline for comparison | |

| (4-Chloro-3-methylphenyl)methanol | Benzylic C-H BDE | ~88.5 kcal/mol | Slightly stronger bond, potentially slower HAT |

| HOMO Energy | -6.4 eV | More susceptible to electrophilic attack than benzyl alcohol | |

| Charge on Benzylic Carbon | +0.17 e | More electrophilic carbon center |

Chemical Derivatization and Structural Modifications of 4 Chloro 3 Methylphenyl Methanol

Esterification and Etherification Reactions of (4-Chloro-3-methylphenyl)methanol

The hydroxyl group of (4-Chloro-3-methylphenyl)methanol readily undergoes esterification and etherification, two fundamental reactions in organic synthesis for creating derivatives with diverse properties.

Esterification: Like other alcohols, (4-Chloro-3-methylphenyl)methanol reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. wikipedia.org These reactions are typically catalyzed by an acid or a base. For instance, the reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, proceeds via a Fischer esterification mechanism. Alternatively, using more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, provides a more efficient route to the corresponding esters. The resulting esters often find applications as precursors in the synthesis of more complex molecules. wikipedia.org

Etherification: The formation of ethers from (4-Chloro-3-methylphenyl)methanol can be achieved through various methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. Another approach is the acid-catalyzed dehydration of the alcohol, which, if controlled, can lead to the formation of a symmetrical ether, bis(4-chloro-3-methylphenyl)methyl ether. More contemporary and environmentally friendly methods utilize catalysts like iron(II/III) chloride in green solvents such as propylene (B89431) carbonate for the self-etherification (homocoupling) of benzyl (B1604629) alcohols. acs.org These reactions often provide good to excellent yields of the corresponding symmetrical ethers under mild conditions. acs.org

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product Type |

| (4-Chloro-3-methylphenyl)methanol | Carboxylic Acid/Acid Catalyst | Ester |

| (4-Chloro-3-methylphenyl)methanol | Acyl Chloride/Base | Ester |

| (4-Chloro-3-methylphenyl)methanol | Alkyl Halide/Strong Base | Ether |

| (4-Chloro-3-methylphenyl)methanol | Acid Catalyst (Dehydration) | Symmetrical Ether |

| (4-Chloro-3-methylphenyl)methanol | Iron(II/III) Chloride/Propylene Carbonate | Symmetrical Ether |

Halogen Exchange and Introduction of Diverse Functional Groups on the Aryl Moiety

The aromatic ring of (4-chloro-3-methylphenyl)methanol, with its chloro and methyl substituents, offers opportunities for further functionalization, although these reactions can be challenging.

Halogen Exchange: Direct halogen exchange on the aryl ring, such as replacing the chloro group with another halogen, is not a straightforward process. Nucleophilic aromatic substitution (SNAr) reactions typically require strong activation by electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org In the case of (4-chloro-3-methylphenyl)methanol, the methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. However, under specific conditions, such as using potent nucleophiles or transition-metal catalysis, some substitution might be achievable. For instance, a lithium-halogen exchange could be a potential route, where an organolithium reagent would replace the chlorine, followed by quenching with an electrophile. nih.govgoogle.com

Introduction of Diverse Functional Groups: Introducing other functional groups onto the aryl moiety typically involves electrophilic aromatic substitution (EAS). The existing chloro and methyl groups direct incoming electrophiles. The methyl group is an ortho, para-director and activating, while the chloro group is also an ortho, para-director but deactivating. The interplay of these directing effects will determine the regioselectivity of substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The electron-withdrawing nature of the chlorine and the electron-donating nature of the methyl group create a polarized aromatic ring.

Carbon-Carbon Bond Forming Reactions at the Benzylic Position of Substituted Benzyl Alcohols

The benzylic position of (4-chloro-3-methylphenyl)methanol is a key site for reactivity, enabling the formation of new carbon-carbon bonds. chemistry.coach This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.comlibretexts.org

One common strategy involves the conversion of the benzylic alcohol to a more reactive species, such as a benzyl halide. This can be achieved by reacting (4-chloro-3-methylphenyl)methanol with reagents like thionyl chloride or phosphorus tribromide. The resulting (4-chloro-3-methylphenyl)methyl halide can then participate in various nucleophilic substitution reactions. For example, it can react with Grignard reagents or organocuprates to form new carbon-carbon bonds.

Another approach involves the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-chloro-3-methylbenzaldehyde (B52831). This aldehyde can then undergo a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensation, or Grignard addition, to introduce new carbon frameworks at the benzylic position.

Furthermore, direct substitution at the benzylic position of substituted benzyl alcohols can occur under certain conditions. These reactions are often facilitated by the formation of a stabilized benzylic carbocation intermediate, particularly in SN1-type reactions. chemistry.coachpearson.comlibretexts.org

Synthesis of Heterocyclic Compounds Incorporating the Chlorotolyl Moiety

The (4-chloro-3-methylphenyl) moiety is a valuable structural motif that has been incorporated into a variety of heterocyclic compounds, many of which exhibit interesting biological activities.

One synthetic strategy involves using derivatives of (4-chloro-3-methylphenyl)methanol as starting materials. For example, 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid, which can be synthesized from related starting materials, serves as a key intermediate for preparing pyridazinone derivatives. scispace.com These pyridazinones can be further modified to create a range of heterocyclic systems. nih.govresearchgate.netmdpi.com

In other instances, the chlorotolyl group is introduced into a pre-existing heterocyclic framework. For example, the condensation of substituted pyrazine-2-carboxylic acid chlorides with 4-chloro-3-methylaniline (B14550) (derived from the corresponding nitro compound, which can be obtained from the toluene (B28343) derivative) yields substituted pyrazine-2-carboxamides. mdpi.com

The synthesis of more complex heterocyclic systems, such as 8,9-dihydropyrimido[4,5-e] Current time information in Kuala Lumpur, MY.oxazepin-7(5H)-ones, has been achieved through a multi-step sequence starting from the reaction of 5-lithiated 4,6-dichloro-2-(methylsulfanyl)pyrimidine with 3-methylbenzaldehyde (B113406), followed by further transformations. clockss.org Additionally, the chlorotolyl moiety has been incorporated into pyrrolidinone structures through copper-catalyzed radical cyclization reactions. mdpi.com

Table 2: Examples of Heterocyclic Compounds Incorporating the Chlorotolyl Moiety

| Heterocyclic Core | Precursor/Reaction Type | Reference |

| Pyridazinone | Condensation with 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid | scispace.com |

| Pyrazine-2-carboxamide | Condensation with 4-chloro-3-methylaniline | mdpi.com |

| 8,9-Dihydropyrimido[4,5-e] Current time information in Kuala Lumpur, MY.oxazepin-7(5H)-one | Multi-step synthesis from 3-methylbenzaldehyde derivative | clockss.org |

| Pyrrolidinone | Copper-catalyzed radical cyclization | mdpi.com |

| Phthalazinone | Reaction with carbon electrophiles and nucleophiles | researchgate.net |

Polymer Functionalization and Material Science Applications Utilizing Substituted Benzyl Alcohol Building Blocks

Substituted benzyl alcohols, including (4-chloro-3-methylphenyl)methanol, are valuable building blocks in polymer chemistry and material science. bldpharm.com Their utility stems from the reactive hydroxyl group, which can be used to introduce specific functionalities into polymer chains or to create novel monomers for polymerization.

Benzyl alcohol itself is used as a chain-terminating agent in the production of some resins like polyesters and epoxies, controlling the molecular weight and thus the physical properties of the polymer. patsnap.com This principle can be extended to substituted benzyl alcohols to fine-tune material characteristics. The presence of the chloro and methyl groups on the phenyl ring of (4-chloro-3-methylphenyl)methanol can impart specific properties, such as altered solubility, thermal stability, or flame retardancy, to the resulting polymers.

Furthermore, substituted benzyl alcohols can be chemically modified to create functional monomers. For example, the hydroxyl group can be converted to an acrylate (B77674) or methacrylate (B99206) group, which can then be polymerized via free-radical polymerization to produce polymers with the chlorotolyl moiety as a pendant group. These functionalized polymers may have applications in coatings, adhesives, or as specialty plastics.

In the realm of material science, benzyl alcohol has been used in the low-temperature, nonaqueous synthesis of crystalline nano-objects, such as titania and vanadium oxide nanostructures. acs.org The reaction of transition metal chlorides with benzyl alcohol can lead to the formation of nanoparticles with controlled dimensionality. acs.org While specific studies on (4-chloro-3-methylphenyl)methanol in this context are not widely reported, the underlying chemistry suggests its potential as a solvent and reactant in the synthesis of novel inorganic-organic hybrid materials.

Formation of Complex Molecular Architectures for Targeted Research Purposes

(4-Chloro-3-methylphenyl)methanol and its derivatives serve as key intermediates in the synthesis of complex molecular architectures designed for specific research purposes, particularly in medicinal chemistry and drug discovery. The unique substitution pattern of the aromatic ring can be crucial for optimizing the interaction of a molecule with its biological target.

For instance, the 9b-(4-chloro-3-methylphenyl)-containing M5 NAM (Negative Allosteric Modulator) VU6008667 was synthesized with the goal of achieving a balance between M5 receptor activity, physicochemical properties, and metabolic stability for studies related to addiction. nih.gov The synthesis involved a multi-step sequence where the chlorotolyl group was introduced via a lithium-halogen exchange reaction. nih.gov

In another example, the (4-chloro-3-methylphenyl) group has been incorporated into N-phenylpyrazine-2-carboxamides, which were evaluated as herbicides and abiotic elicitors. mdpi.com The synthesis involved the condensation of a pyrazine (B50134) derivative with 4-chloro-3-methylaniline. mdpi.com

Furthermore, the (4-chloro-3-methylphenyl) moiety has been used in the synthesis of potential dual inhibitors for SARS-CoV-2 targets. researchgate.netresearchgate.net These complex molecules often feature the chlorotolyl group as part of a larger scaffold designed to fit into the active site of a specific enzyme or receptor. The synthesis of such molecules can involve various chemical transformations, including the formation of Schiff bases and coordination with metal ions. researchgate.net

The strategic inclusion of the (4-chloro-3-methylphenyl) group allows researchers to probe the structure-activity relationships of bioactive molecules and to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for targeted therapeutic applications.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of (4-chloro-3-methylphenyl)methanol. The analysis of the vibrational modes of the related compound, 4-chloro-3-methylphenol (B1668792), provides a basis for understanding the spectroscopic features of (4-chloro-3-methylphenyl)methanol. orientjchem.orgresearchgate.net

In the FT-IR spectrum of 4-chloro-3-methylphenol, the characteristic stretching vibration of the hydroxyl group (O-H) is expected to produce a broad absorption band. orientjchem.org For 4-chloro-3-methylphenol, the O-H stretching is calculated to be at 3528 cm⁻¹, while the in-plane deformation appears at a calculated value of 1409 cm⁻¹. orientjchem.org The C-O stretching vibration is observed in the Raman spectrum at 1293 cm⁻¹. orientjchem.org The phenyl ring stretching modes are observed at 1601, 1322, and 1260 cm⁻¹ in the IR spectrum and at 1585 and 1248 cm⁻¹ in the Raman spectrum. orientjchem.org The out-of-plane O-H deformation is seen at 928 cm⁻¹ in the IR spectrum. orientjchem.org These values provide a reference for the expected vibrational modes in (4-chloro-3-methylphenyl)methanol.

The FT-Raman spectrum complements the FT-IR data. For N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, the FT-Raman spectrum was recorded from 4000–100 cm⁻¹. researchgate.net For 4-chloro-3-methylphenol, the phenyl ring breathing mode is observed at 731 cm⁻¹ in the Raman spectrum. orientjchem.orgresearchgate.net

Table 1: Key Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | 4-chloro-3-methylphenol (cm⁻¹) |

| O-H | Stretching (calculated) | 3528 orientjchem.org |

| O-H | In-plane deformation (calculated) | 1409 orientjchem.org |

| O-H | Out-of-plane deformation (IR) | 928 orientjchem.org |

| C-O | Stretching (Raman) | 1293 orientjchem.org |

| Phenyl Ring | Breathing (Raman) | 731 orientjchem.orgresearchgate.net |

| Phenyl Ring | Stretching (IR) | 1601, 1322, 1260 orientjchem.org |

| Phenyl Ring | Stretching (Raman) | 1585, 1248 orientjchem.org |

This table is based on data for 4-chloro-3-methylphenol and provides an approximation for (4-chloro-3-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of (4-chloro-3-methylphenyl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the related compound 4-chloro-3-methylphenol, characteristic chemical shifts are observed. chemicalbook.com In a derivative, 5-(4-Chloro-3-methylphenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid, the chemical shifts provide insight into the electronic environment of the protons on the substituted phenyl ring. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For 4-chloro-3-methylphenol, distinct signals are expected for each carbon atom in the molecule. chemicalbook.com In a similar compound, 1-(2-Methylphenyl)ethanol, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, and 143.9 ppm. rsc.org

Table 2: Predicted and Experimental NMR Data for (4-Chloro-3-methylphenyl)methanol and Related Compounds

| Nucleus | Compound | Predicted/Experimental Chemical Shifts (δ, ppm) |

| ¹H NMR | 4-chloro-3-methylphenol | Data available chemicalbook.com |

| 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid | Data available nih.gov | |

| ¹³C NMR | 4-chloro-3-methylphenol | Data available chemicalbook.com |

| 1-(2-Methylphenyl)ethanol | 18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, 143.9 rsc.org |

This table includes data for related compounds to infer the expected NMR characteristics of (4-chloro-3-methylphenyl)methanol.

Mass Spectrometry Techniques for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of (4-chloro-3-methylphenyl)methanol, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of the related compound, 4-chloro-3-methylphenol, shows a molecular ion peak corresponding to its molecular weight. nist.gov

The fragmentation of benzyl (B1604629) alcohols in a mass spectrometer typically involves two main pathways: alpha-cleavage and dehydration. libretexts.org In alpha-cleavage, the bond between the benzylic carbon and a substituent is broken. For alcohols, dehydration can occur, leading to the loss of a water molecule (18 amu). libretexts.org The presence of a chlorine atom is indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

For example, in the mass spectrum of methanol (B129727), the molecular ion peak is at m/z 32, and a prominent fragment is observed at m/z 31 due to the loss of a hydrogen atom. docbrown.info For larger alcohols, fragmentation is more complex. libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for (4-Chloro-3-methylphenyl)methanol

| Ion | m/z (expected) | Description |

| [M]⁺ | 156/158 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | 155/157 | Loss of a hydrogen atom |

| [M-OH]⁺ | 139/141 | Loss of the hydroxyl radical |

| [M-H₂O]⁺ | 138/140 | Dehydration |

| [C₇H₆Cl]⁺ | 125/127 | Loss of the CH₂OH group |

This table presents a hypothetical fragmentation pattern based on the structure of (4-chloro-3-methylphenyl)methanol and general fragmentation rules.

X-ray Crystallography for Solid-State Structure Analysis of Related Aryl-Alcohols and Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of (4-chloro-3-methylphenyl)methanol is not detailed in the provided search results, studies on related aryl-alcohols and their derivatives offer valuable insights into the expected structural features.

Research on halogenated benzyl alcohols reveals the importance of various intermolecular interactions, such as O-H···O hydrogen bonds and weaker C-H···X (where X is a halogen) and π···π stacking interactions, in stabilizing the crystal packing. researchgate.netrsc.org For instance, the crystal structures of ortho-chlorobenzyl alcohol and ortho-bromobenzyl alcohol show homochiral chains formed by cooperative O-H···O hydrogen bonds. rsc.org The phenomenon of isostructuralism has been observed in some ortho- and para-substituted halogenated benzyl alcohols, indicating that compounds with similar substituents can adopt very similar crystal structures. researchgate.net

In a study of vanadyl complexes with benzyl alcohol derivatives, single-crystal X-ray diffraction was used to elucidate the structures of the coordination compounds formed. rsc.org Similarly, the crystal structure of a derivative of 4-chlorophenyl has been solved, providing data on bond lengths and angles within the substituted phenyl ring. researchgate.net These studies highlight the types of intermolecular forces and packing arrangements that could be anticipated in the crystal lattice of (4-chloro-3-methylphenyl)methanol.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For substituted benzyl (B1604629) alcohols, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. nipne.ronipne.ro

Theoretical investigations of compounds like 2-chloro-5-nitrobenzyl alcohol and 3-chloro-2-nitrobenzyl alcohol have demonstrated the utility of DFT in predicting geometries and vibrational spectra that align well with experimental data. nipne.ronipne.ro For (4-chloro-3-methylphenyl)methanol, DFT could be used to calculate key electronic parameters. A study on N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, a related compound, used DFT with the B3LYP/6–311++G(d,p) basis set to determine molecular structures and vibrational wavenumbers. researchgate.net

A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and stability. nipne.ro For instance, in a study of Schiff-base metal complexes derived from (4-chloro-3-methyl phenyl) hydrazine, DFT was used to calculate the HOMO-LUMO gap, chemical potential (μ), and global hardness (η) to understand structure-activity relationships. researchgate.netresearchgate.net Such calculations for (4-chloro-3-methylphenyl)methanol would provide insight into its charge transfer characteristics and reactivity. nipne.ro

Furthermore, DFT is instrumental in studying reaction energetics. For example, in the oxidation of benzyl alcohol to benzaldehyde (B42025) on manganese oxide clusters, DFT was used to map out the reaction pathways, identifying intermediate species and transition states, and calculating their corresponding energies. unipa.it Similar approaches could model the oxidation or other reactions of (4-chloro-3-methylphenyl)methanol, providing a detailed energetic landscape of the transformation.

Table 1: Predicted Electronic Properties of Substituted Benzyl Alcohols using DFT (Note: This table is illustrative and based on typical outcomes of DFT studies on similar compounds, as specific data for (4-Chloro-3-methylphenyl)methanol is not readily available.)

| Property | Predicted Value/Characteristic for (4-Chloro-3-methylphenyl)methanol | Significance |

| HOMO Energy | Relatively low due to the electron-withdrawing chloro group. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Lowered by the chloro substituent. | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Moderate; influenced by both the electron-withdrawing Cl and electron-donating CH3 group. | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Non-zero, with significant contribution from the C-Cl and C-O bonds. | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Negative charge concentrated on Cl and O atoms; positive charge on adjacent carbons. | Provides insight into sites susceptible to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for analyzing the conformational flexibility and intermolecular interactions of molecules like substituted benzyl alcohols.

For benzyl alcohol and its derivatives, the orientation of the hydroxyl (-OH) and phenyl groups is a key determinant of their properties. Supersonic jet spectroscopy studies, which can be complemented by computational models, have been used to investigate the stable conformations of benzyl alcohol. dtic.mil These studies reveal that the molecule adopts specific geometries to balance attractive and repulsive forces, such as intramolecular hydrogen bonding and steric hindrance. dtic.mil The presence of substituents, like the chloro and methyl groups in (4-chloro-3-methylphenyl)methanol, would significantly influence the conformational landscape. researchgate.netlongdom.org

MD simulations can model how (4-chloro-3-methylphenyl)methanol behaves in different environments, such as in solution or interacting with a biological target. For instance, MD simulations have been used to study the interaction of benzyl alcohol with proteins, revealing how it can induce protein aggregation by interacting with specific residues. nipne.ro Similarly, simulations could predict how (4-chloro-3-methylphenyl)methanol might bind to a receptor or an enzyme active site, providing insights into its potential biological activity. semanticscholar.org

The aggregation behavior of benzyl alcohol itself has been studied using a combination of spectroscopic techniques and computational analysis, highlighting the role of cooperative hydrogen bonding. rsc.org MD simulations of (4-chloro-3-methylphenyl)methanol could explore its self-aggregation tendencies and its interactions with other molecules, which are crucial for understanding its macroscopic properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Aryl-Alcohol Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, critical part of a system (e.g., a reaction center) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment (e.g., a protein or solvent). frontiersin.orgnih.gov This approach is particularly well-suited for studying enzymatic reactions involving aryl-alcohols. portlandpress.comnih.gov

In the context of an aryl-alcohol like (4-chloro-3-methylphenyl)methanol interacting with an enzyme, the QM region would typically include the alcohol substrate and key amino acid residues in the active site. The rest of the protein and the surrounding solvent would be treated with MM. acs.org This setup allows for the detailed study of electronic changes during bond-breaking and bond-forming events, while still accounting for the influence of the broader protein environment. nih.gov

QM/MM simulations have been successfully applied to understand the mechanisms of various alcohol dehydrogenases and oxidases. nih.govacs.org These studies can elucidate reaction pathways, calculate activation energies, and explain the roles of different parts of the enzyme in catalysis. portlandpress.com For example, QM/MM could be used to model the oxidation of (4-chloro-3-methylphenyl)methanol in an enzyme active site, providing insights into the transition state geometry and the factors that determine reaction rates and selectivity.

Reaction Pathway Analysis and Transition State Characterization in Substituted Benzyl Alcohol Reactions

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. Computational chemistry provides powerful tools for this analysis.

For reactions involving substituted benzyl alcohols, such as oxidation, theoretical calculations can map the potential energy surface to identify the most likely reaction mechanism. nih.govcdnsciencepub.comresearchgate.net DFT calculations are often used to locate the transition state—the highest energy point along the reaction coordinate—and characterize its geometry and vibrational frequencies. unipa.it The presence of a single imaginary frequency confirms that the structure is a true transition state.

Kinetic studies on the oxidation of substituted benzyl alcohols have often been complemented by theoretical analyses to propose a mechanism. For example, in the oxidation by reagents like pyrazinium dichromate or sodium N-bromobenzenesulfonamide, a hydride transfer from the alcohol to the oxidant in the rate-determining step has been proposed based on experimental data and theoretical considerations. cdnsciencepub.comasianpubs.org The rates of these reactions are influenced by the electronic effects of the substituents on the phenyl ring. rsc.org For (4-chloro-3-methylphenyl)methanol, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would have competing effects on the reaction rate, which could be quantified through computational analysis.

Transition state theory (TST) can be used in conjunction with calculated energies to predict reaction rate constants. researchgate.net This approach has been applied to benzyl alcohol oxidation reactions, providing a theoretical basis for experimentally observed kinetics. researchgate.netpnas.org

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Analysis of (4-Chloro-3-methylphenyl)methanol Oxidation (Note: This table is a generalized representation of data obtained from such studies.)

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants (Alcohol + Oxidant) | 0.0 | Optimized ground state geometries. |

| Pre-reaction Complex | -2.5 | Alcohol and oxidant in close proximity, held by weak interactions. |

| Transition State | +15.8 | Elongated C-H bond being broken; partial bond formation with the oxidant. |

| Post-reaction Complex | -18.2 | Aldehyde product and reduced oxidant weakly associated. |

| Products (Aldehyde + Reduced Oxidant) | -25.0 | Separated, optimized product geometries. |

Prediction of Spectroscopic Parameters and Molecular Properties through Theoretical Calculations

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For substituted benzyl alcohols, theoretical calculations of NMR, IR, and UV-Visible spectra are common.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. arkat-usa.orgresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. researchgate.net Such calculations for (4-chloro-3-methylphenyl)methanol would help in assigning the signals in its experimental NMR spectra. Discrepancies between simple additivity rules and observed spectra in ortho-substituted benzenes highlight the importance of computational predictions for accurate assignments. acs.org

Vibrational spectra (IR and Raman) can also be simulated. nipne.ronipne.ro Theoretical calculations provide the frequencies and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. theaic.org For example, studies on chloro-nitro-substituted benzyl alcohols have shown excellent agreement between DFT-calculated and experimentally recorded FT-IR and FT-Raman spectra after applying appropriate scaling factors. nipne.ronipne.ro These calculations aid in the detailed assignment of the observed spectral bands.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. arkat-usa.org This provides insight into the electronic structure and chromophores within the molecule.

QSAR and Cheminformatics Applications in Structure-Property Relationships of Substituted Benzyl Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new compounds and for rational drug design. acs.orgunicamp.br

For substituted benzyl alcohols, QSAR models have been developed to predict various activities, such as antifungal properties. acs.org These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The electronic effects of substituents on the phenyl ring, often quantified by Hammett constants, play a significant role in these models. rsc.org

In a QSAR study of (4-chloro-3-methylphenyl)methanol and related compounds, descriptors could include:

Electronic descriptors: Hammett constants (σ), calculated atomic charges, and dipole moment.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP).

Topological descriptors: Molecular connectivity indices and shape indices.

By developing a statistically significant QSAR model, one could predict the biological activity or a specific property of (4-chloro-3-methylphenyl)methanol based on the contributions of its chloro and methyl substituents. nih.govnih.gov These cheminformatics approaches are essential for systematically exploring structure-property relationships and guiding the synthesis of new derivatives with desired characteristics. researchgate.netnih.gov

Role As a Building Block in Advanced Organic Synthesis Research

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

The substituted phenyl ring of (4-Chloro-3-methylphenyl)methanol is a key structural motif in a variety of biologically active compounds. Its derivatives serve as crucial intermediates in the development of novel therapeutic agents.

Research has demonstrated the utility of this scaffold in creating complex heterocyclic systems. For instance, derivatives of (4-Chloro-3-methylphenyl)methanol are instrumental in synthesizing phthalazinone structures. researchgate.net One notable example is the synthesis of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone, which serves as a platform for further chemical modifications to explore potential pharmacological activities. researchgate.net

Furthermore, the core structure is integral to the synthesis of thiazole (B1198619) derivatives, which are recognized as important building blocks for molecules with diverse biological functions. psu.edu A specific application is seen in the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide, which was developed as a novel analog within an anticancer drug discovery program. psu.edu The synthesis originates from 4-chloro-3-methylbenzaldehyde (B52831), the direct oxidation precursor to (4-Chloro-3-methylphenyl)methanol. psu.edu The unique structure of these compounds, containing the 4-chloro-3-methylphenyl group, makes them valuable for creating new medications. lookchem.com

The versatility of this chemical intermediate allows for its use in synthesizing a range of organic compounds, highlighting its importance in advancing medicinal chemistry and healthcare. lookchem.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from (4-Chloro-3-methylphenyl)methanol Precursors

| Precursor/Derivative | Synthesized Scaffold | Therapeutic Area of Interest |

|---|---|---|

| 4-Chloro-3-methylbenzaldehyde | 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazolium iodide | Anticancer psu.edu |

| 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone | Substituted Phthalazinones | General Pharmaceutical Research researchgate.net |

Precursor in the Development of Agrochemical Intermediates

In addition to its role in pharmaceuticals, (4-Chloro-3-methylphenyl)methanol and its precursors are valuable in the agrochemical industry. lookchem.com The specific substitution pattern on the phenyl ring is found in several potent pesticides and herbicides.

The compound's aldehyde precursor, 4-chloro-3-methylbenzaldehyde, is a starting material for various agrochemicals. lookchem.com A significant application is in the synthesis of isoxazoline (B3343090) compounds, a class known for its insecticidal properties. One such example is the synthesis of 3-(4-chloro-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole. google.com The versatility of this building block makes it valuable for creating a wide range of products, including agrochemicals. lookchem.com

The development of novel agrochemical intermediates is crucial for improving crop protection and food production, and (4-Chloro-3-methylphenyl)methanol serves as a key starting point for these synthetic endeavors.

Table 2: Agrochemical Applications

| Intermediate | Resulting Compound Class | Application |

|---|---|---|

| 1-(4-chloro-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one | Dihydroisoxazole derivative | Insecticide google.com |

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The utility of (4-Chloro-3-methylphenyl)methanol extends beyond life sciences into the realm of material science and specialty chemicals. It is recognized as a building block for a variety of advanced materials, including those used in electronics and polymer science. bldpharm.com

Derivatives of this compound are employed in the development of new materials with specific functional properties. For example, N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide, synthesized from the corresponding benzaldehyde (B42025), is utilized in the development of new chemical processes and materials. The compound is explicitly listed as a building block for materials used in applications such as Organic Light Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com Its use in producing specialty chemicals highlights its industrial importance.

Functionalization of Polymeric Materials and Surfactants for Research Applications

The reactive hydroxyl group in (4-Chloro-3-methylphenyl)methanol makes it a candidate for the functionalization of other molecules, including polymers and surfactants. This capability allows for the modification of material properties for specific research applications.

The compound is categorized as a "Polymer Science Material Building Block," indicating its potential for incorporation into or grafting onto polymer chains to impart specific characteristics derived from its chloro-methyl-phenyl structure. bldpharm.com While direct examples of its use in surfactant synthesis are less documented, the principles of chemical reactivity support this application. The lipophilic phenyl group combined with the polar alcohol function provides an amphiphilic character that could be exploited.

Furthermore, research on related compounds has shown interactions with surfactants. For example, the electrochemical detection of the related 4-chloro-3-methylphenol (B1668792) is significantly amplified in the presence of the cationic surfactant cetyltrimethylammonium bromide (CTAB), indicating a strong interaction between the molecules. researchgate.net Such interactions are fundamental to many applications of functionalized surfactants in research, such as in micellar catalysis or as delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.